molecular formula C13H25N3O B1476183 (4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone CAS No. 1590676-06-4

(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone

Cat. No.: B1476183
CAS No.: 1590676-06-4
M. Wt: 239.36 g/mol
InChI Key: YDPNURNZGXEUBX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .


Synthesis Analysis

The synthesis of similar compounds involves the addition of 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane . The resulting mixture is stirred at room temperature for 16 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The average molecular weight is 399.528 and the mono-isotopic weight is 399.231062565 . The chemical formula is C26H29N3O .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of complex molecules involving piperidine structures, including derivatives similar to "(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone," has been a significant area of research. For instance, the study by Revathi et al. (2015) presents the crystal structure of a compound comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents, focusing on the dihedral angles and intermolecular hydrogen bonds, which are crucial for understanding molecular interactions and designing drugs with specific target affinities (Revathi et al., 2015).

Novel Synthetic Routes

Researchers are also exploring new synthetic routes for related compounds. Zhang et al. (2020) reported an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, highlighting the challenges in current synthesis methods and offering an alternative that could be applied to a broad range of organic synthesis applications (Zhang et al., 2020).

Bioactivity and Potential Therapeutic Applications

A significant aspect of research on piperidine derivatives is their bioactivity, particularly antimicrobial and anticancer properties. Mallesha and Mohana (2014) synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, identifying compounds with promising antimicrobial activity (Mallesha & Mohana, 2014). This research is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

Anticancer Activity

Vinaya et al. (2011) focused on the anticancer effect of piperidine derivatives, synthesizing compounds that showed significant antiproliferative activity against human leukemia cells. This study contributes to the ongoing search for more effective cancer therapies, particularly for leukemia (Vinaya et al., 2011).

Molecular Interaction Studies

Research by Marczak et al. (2017) on the aggregation of piperidine and N-methylpiperidine hydrates in aqueous solutions through hydrogen bonds between water molecules provides insights into the solvation dynamics and molecular interactions critical for drug formulation and delivery systems (Marczak et al., 2017).

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-15-6-2-3-12(10-15)13(17)16-7-4-11(9-14)5-8-16/h11-12H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPNURNZGXEUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone
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(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone
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(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone

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